2,3-Dichloro-2-methylpropan-1-ol
Overview
Description
2,3-Dichloro-2-methylpropan-1-ol is an organic compound with the molecular formula C4H8Cl2O It is a chlorinated alcohol, characterized by the presence of two chlorine atoms and a hydroxyl group attached to a methyl-substituted propane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3-Dichloro-2-methylpropan-1-ol can be synthesized through the chlorination of 2-methylpropan-2-ol. The process involves the addition of chlorine to the alcohol under controlled conditions. For example, the chlorination can be carried out using concentrated hydrochloric acid in the presence of a catalyst . The reaction typically requires careful control of temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar chlorination processes but with optimized conditions for large-scale synthesis. This includes the use of industrial reactors, continuous flow systems, and advanced purification techniques to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
2,3-Dichloro-2-methylpropan-1-ol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of different alcohols or ethers.
Oxidation Reactions: The hydroxyl group can be oxidized to form ketones or carboxylic acids under appropriate conditions.
Reduction Reactions: The compound can be reduced to remove the chlorine atoms, resulting in the formation of simpler alcohols.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
Substitution: Formation of 2-methylpropan-1-ol or its derivatives.
Oxidation: Formation of 2,3-dichloro-2-methylpropanal or 2,3-dichloro-2-methylpropanoic acid.
Reduction: Formation of 2-methylpropan-1-ol.
Scientific Research Applications
2,3-Dichloro-2-methylpropan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and cellular pathways.
Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients.
Mechanism of Action
The mechanism by which 2,3-Dichloro-2-methylpropan-1-ol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The presence of chlorine atoms and the hydroxyl group allows it to participate in various biochemical reactions, potentially affecting cellular pathways and metabolic processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
2,3-Dichloro-2-methylpropan-1-ol can be compared with other similar compounds such as:
2-Methylpropan-1-ol: Lacks chlorine atoms, making it less reactive in certain chemical reactions.
2,3-Dichloro-1-propanol: Similar structure but with different positioning of chlorine atoms, leading to variations in reactivity and applications.
2-Chloro-2-methylpropan-1-ol: Contains only one chlorine atom, resulting in different chemical properties and uses.
These comparisons highlight the unique chemical properties of this compound, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2,3-dichloro-2-methylpropan-1-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8Cl2O/c1-4(6,2-5)3-7/h7H,2-3H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTGILJSWZOJNBH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)(CCl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8Cl2O | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90280955 | |
Record name | 2,3-dichloro-2-methylpropan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90280955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.01 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42151-64-4 | |
Record name | NSC19187 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19187 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,3-dichloro-2-methylpropan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90280955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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